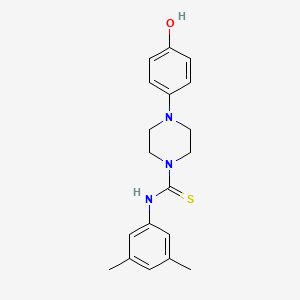![molecular formula C26H29ClN4O2 B10870548 6-chloro-3-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one](/img/structure/B10870548.png)
6-chloro-3-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-3-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one is a complex organic compound with a unique structure that includes a quinoline core, a piperidine ring, and a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.
Introduction of the Chlorine Atom: Chlorination of the quinoline core can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidine Ring: This step involves nucleophilic substitution reactions where the quinoline derivative reacts with piperidine under basic conditions.
Incorporation of the Piperazine Moiety: The final step involves the coupling of the piperidine-quinoline intermediate with 4-methylpiperazine, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the quinoline core, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the quinoline ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Catalysts: Acidic or basic catalysts for Friedländer synthesis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of quinoline derivatives.
Aplicaciones Científicas De Investigación
6-chloro-3-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound is used in studies exploring its interactions with biological targets, such as enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics, aiming to understand its absorption, distribution, metabolism, and excretion.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 6-chloro-3-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit a key enzyme in a metabolic pathway, thereby disrupting the pathway and exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds share the piperazine moiety and are known for their antibacterial activity.
Indole Derivatives: Indole-based compounds have diverse biological activities, including antiviral and anticancer properties.
Uniqueness
6-chloro-3-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C26H29ClN4O2 |
|---|---|
Peso molecular |
465.0 g/mol |
Nombre IUPAC |
6-chloro-3-[3-(4-methylpiperazine-1-carbonyl)piperidin-1-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C26H29ClN4O2/c1-29-12-14-30(15-13-29)26(33)19-8-5-11-31(17-19)24-23(18-6-3-2-4-7-18)21-16-20(27)9-10-22(21)28-25(24)32/h2-4,6-7,9-10,16,19H,5,8,11-15,17H2,1H3,(H,28,32) |
Clave InChI |
FKICQARVKABKHW-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C(=O)C2CCCN(C2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4-chlorobenzyl)-8-[(4-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10870466.png)
![2-(1,3-benzothiazol-2-yl)-4-methyl-1-(3-methylbenzyl)-5-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10870472.png)
![1,3-Benzothiazol-2-YL {[7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide](/img/structure/B10870476.png)
![7-(2-Bromophenyl)-8,9-dimethyl-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10870482.png)
![N-[(4E)-2-(3,4-dimethoxyphenyl)-4H-chromen-4-ylidene]-4-methoxyaniline](/img/structure/B10870486.png)

![8-hydroxy-6-(3-iodo-4,5-dimethoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B10870493.png)
![2-{1-[8,9-Dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-2-methylpropyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10870501.png)
![2-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10870509.png)
![2-[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide](/img/structure/B10870514.png)

![methyl {(4Z)-1-(4-fluorophenyl)-5-oxo-4-[1-(pyridin-2-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10870544.png)
![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-(1-{[3-(propan-2-yloxy)propyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10870554.png)
![4-(1H-benzotriazol-1-yl)-5-[4-(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B10870562.png)
